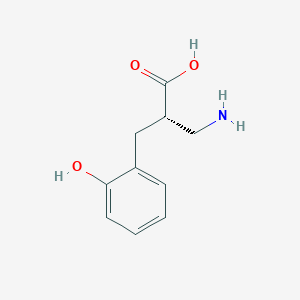

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D2O):

- δ 7.21 (t, J=7.6 Hz, 1H, H-5 aromatic)

- δ 6.89 (d, J=8.1 Hz, 1H, H-6 aromatic)

- δ 6.78 (d, J=7.2 Hz, 1H, H-4 aromatic)

- δ 4.12 (q, J=6.8 Hz, 1H, H-2)

- δ 3.45 (dd, J=14.2, 6.8 Hz, 1H, H-1a)

- δ 3.32 (dd, J=14.2, 6.8 Hz, 1H, H-1b)

- δ 2.98 (m, 2H, H-3)

¹³C NMR (100 MHz, D2O):

Infrared Spectroscopy (IR)

Key absorption bands:

UV-Vis Spectroscopy

Aqueous solutions exhibit λmax at:

Table 3: Molar extinction coefficients

| Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Water | 275 | 1,450 |

| Methanol | 278 | 1,520 |

| Acetonitrile | 272 | 1,310 |

The bathochromic shift in methanol versus water (Δλ=3 nm) indicates solvent-dependent electronic transitions in the aromatic system.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

DHFUBHAYIQKANW-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Ring-Opening Strategy

A patented process describes the preparation of 2-amino-3-hydroxypropanoic acid derivatives, which can be adapted for the synthesis of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid. The key steps include:

- Epoxidation of an appropriate alkene precursor using aqueous hydrogen peroxide under controlled temperature (typically 0–180 °C, preferably 50–150 °C).

- Ring-opening of the epoxide with azide or amine nucleophiles to introduce the amino group.

- Protection of the amino group using conventional protecting groups (e.g., tert-butoxycarbonyl) to facilitate purification and further reactions.

- Resolution of racemic mixtures by forming diastereomeric salts with optically active resolving agents such as amino alcohols or sulfonic acids, followed by fractional recrystallization and acid/base treatment to isolate the optically active compound.

The reaction conditions are optimized to maximize yield and purity, with reaction times ranging from 0.1 to 1000 hours depending on the step. Solvents used include water, alcohols (methanol, ethanol), acetonitrile, tetrahydrofuran, chloroform, and others, chosen based on solubility and salt precipitation behavior.

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Epoxidation | Aqueous H2O2, 50–150 °C | Generates epoxide intermediate |

| 2 | Epoxide ring-opening | Azide or amine nucleophile | Introduces amino group |

| 3 | Amino protection | Boc protection, standard methods | Facilitates isolation and purification |

| 4 | Resolution | Diastereomer salt formation | Uses optically active resolving agents |

| 5 | Deprotection | Acidic/basic aqueous treatment | Yields optically active amino acid |

This method is noted for its high yield and purity of the optically active product and is supported by extensive patent literature.

Synthesis via Amino Acid Derivatives and Aldehyde Condensation

Another approach involves the condensation of amino acid derivatives with aromatic aldehydes bearing hydroxy groups, followed by reduction and functional group transformations. For example:

- Reaction of protected amino acid esters with 2-hydroxybenzaldehyde under reflux in methanol or other solvents.

- Formation of Schiff bases or hydrazones, which are subsequently reduced to yield the target amino acid derivative.

- Purification by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

Synthesis Efficiency: High yields (72–99%) are achievable for β-amino acids using precursors like NDA (naphthalenediimide) and stereospecific amines . The target compound could be synthesized via analogous methods with a 2-hydroxybenzylamine precursor.

Thermal Stability: Most β-amino acids decompose near 280°C, suggesting similar thermal instability for the target compound .

Chirality and Stereospecific Interactions

The (S)-configuration is critical for interactions with chiral environments. For example:

- In , (S)-configured β-amino acids exhibit distinct DNA G-quadruplex binding compared to (R)-isomers, highlighting stereochemistry’s role in biological activity .

- The 2-hydroxybenzyl group may enhance metal chelation or antioxidant capacity, analogous to phenolic compounds like tyrosine derivatives .

Biological Activity

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center and contains a hydroxyl group on the benzyl moiety, which is crucial for its biological interactions. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with biological targets, influencing its pharmacological profile.

Biological Activities

1. Antioxidant Activity

The hydroxybenzyl group in this compound is associated with antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies suggest that similar compounds can reduce oxidative damage in cellular models, indicating that this compound may exhibit comparable effects.

2. Enzyme Inhibition

Due to its structural similarity to natural amino acids, this compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways. This property could be beneficial in regulating metabolic processes and potentially treating metabolic disorders.

3. Modulation of Cell Signaling

The compound's ability to mimic natural substrates suggests it may influence signaling pathways involved in cell growth and differentiation. This modulation could have implications for cancer therapy, where controlling cell proliferation is critical.

Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of various hydroxy-substituted phenolic compounds, including those similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Study 2: Enzyme Interaction Analysis

Research on enzyme interactions revealed that derivatives of this compound could inhibit key metabolic enzymes. For instance, competitive inhibition studies showed that these compounds could effectively reduce enzyme activity in vitro, highlighting their potential as therapeutic agents in metabolic disorders .

Comparative Analysis of Related Compounds

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Potential Applications |

|---|---|---|---|

| This compound | High | Moderate | Cancer therapy, metabolic disorders |

| 4-Hydroxybenzoic acid | Moderate | Low | Antimicrobial applications |

| 3-(4-Hydroxyphenyl) propionic acid | High | Moderate | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.